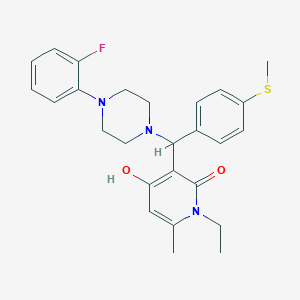
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyridinone, a piperazine, a fluorophenyl, and a methylthiophenyl group. Pyridinones are heterocyclic compounds with a wide range of pharmacological activities . Piperazines are often used in the names of drugs to indicate they belong to this class . Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorophenyl group is more activated than benzene toward electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and the functional groups present. For example, fluorobenzene is a colorless liquid with a density of 1.025 g/mL .科学的研究の応用
PET Tracers for Serotonin 5-HT1A Receptors
Researchers have developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds, including derivatives with structural similarities to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, have been identified as reversible, selective, and high-affinity 5-HT1A receptor antagonists. With their high brain uptake, slow clearance, and stability, these PET radioligands offer a promising avenue for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Dopamine Transporter Affinity
The synthesis and evaluation of compounds structurally related to the target compound have shown significant affinity for the dopamine transporter (DAT), indicating potential applications in the treatment of conditions related to dopamine dysfunction. The modifications of the phenylpropyl side chain have been found to influence the compound's binding affinity, demonstrating the crucial role of structural optimization in enhancing DAT selectivity (Hsin et al., 2008).
Anticancer Applications
A series of compounds with fluoro/chloro/bromo/methyl/methoxy/ethoxy/isopropyl substituents, including derivatives akin to this compound, have been synthesized and evaluated for their in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line. These studies suggest a potential for structural optimization towards developing anticancer drugs (Parthiban et al., 2011).
Antimycobacterial and Cytotoxic Activities
Further research into fluoroquinolone derivatives has revealed compounds with significant antimycobacterial and non-cytotoxic activities, emphasizing the chemical framework's potential in developing treatments against M. tuberculosis. This line of research indicates the versatility of fluoro-substituted compounds in addressing infectious diseases while minimizing cytotoxic risks (Sheu et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUCVZHONMQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

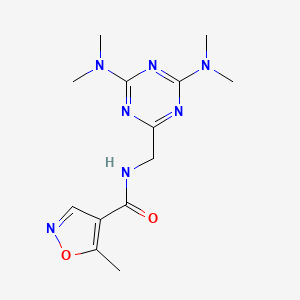

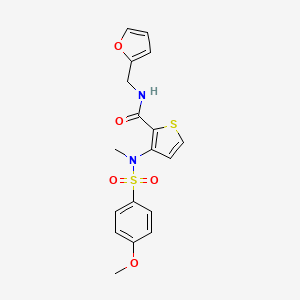
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)


![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)
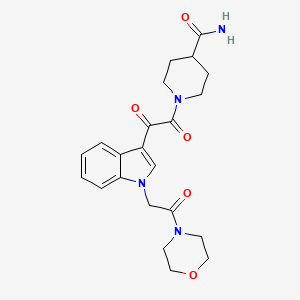
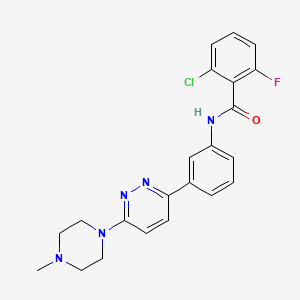
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)